![molecular formula C10H11FN2O B2841914 2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine CAS No. 2201247-10-9](/img/structure/B2841914.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorine atom, and a methoxy-substituted cyclopentene ring. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-rich pyrimidine ring, the electronegative fluorine atom, and the electron-donating methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the fluorine atom and the methoxy group) would influence properties like solubility, melting point, boiling point, and reactivity.科学的研究の応用
Synthesis and Chemical Reactions
A significant area of research involving fluoropyrimidine derivatives includes the development of novel synthetic routes and chemical reactions. For instance, the work by Chrovian et al. (2018) outlines a dipolar cycloaddition reaction to access novel P2X7 antagonists, highlighting the synthesis challenges and the potential for discovering compounds with therapeutic applications in mood disorders. Similarly, Wada et al. (2012) discuss the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing the versatility of fluoropyrimidine cores in drug discovery.
Potential Therapeutic Applications
The exploration of fluoropyrimidine derivatives for antiviral and anticancer activities represents another critical area of research. Hocková et al. (2003) investigated 5-substituted-2,4-diaminopyrimidines for their antiretroviral activity, revealing significant potential against retrovirus replication in cell culture. Moreover, the study by Miwa et al. (1998) on capecitabine, a prodrug converted to 5-fluorouracil selectively in tumors, underscores the strategic design of fluoropyrimidine derivatives to improve therapeutic efficacy and safety in cancer treatment.
Mechanistic Studies and Drug Resistance
Understanding the mechanisms of action and overcoming drug resistance are crucial for the successful application of fluoropyrimidine derivatives. The research by Deenen et al. (2016) on DPYD*2A genotype-guided dosing for fluoropyrimidine-based chemotherapy highlights the importance of genetic factors in predicting drug toxicity and optimizing treatment. This area of study is vital for personalizing therapy and minimizing adverse effects.
References
- Chrovian, C., Soyode-Johnson, A., Peterson, A. A., et al. (2018). A Dipolar Cycloaddition Reaction To Access P2X7 Antagonists. Journal of Medicinal Chemistry, 61(1), 207-223.
- Wada, H., Cheng, L., Jiang, J., et al. (2012). Facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines. Tetrahedron Letters, 53, 1720-1724.
- Hocková, D., Holý, A., Masojídková, M., et al. (2003). 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity. Journal of Medicinal Chemistry, 46(23), 5064-73.
- Miwa, M., Ura, M., Nishida, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine. European Journal of Cancer, 34(8), 1274-81.
- Deenen, M. J., Meulendijks, D., Cats, A., et al. (2016). Upfront Genotyping of DPYD*2A to Individualize Fluoropyrimidine Therapy: A Safety and Cost Analysis. Journal of Clinical Oncology, 34(3), 227-34.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYQVQPGOLBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。